tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate
Description
tert-Butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine group linked via an ethyl chain to a 4-bromo-2-fluorophenyl aromatic ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors, cannabinoid receptor modulators, and other bioactive molecules . Its structure combines steric hindrance from the tert-butyl group with the electronic effects of bromine and fluorine substituents, enhancing metabolic stability and influencing binding interactions in target proteins.
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl N-(2-aminoethyl)carbamate reacts with halogenated aromatic precursors like 4-bromo-2-fluoro-1-chlorobenzene under basic conditions (e.g., K₂CO₃/NaI in dioxane), achieving yields of 77–90% . The tert-butyl carbamate group serves as a protective moiety, enabling subsequent functionalization of the amine during multi-step syntheses .
Properties
CAS No. |
2169218-72-6 |
|---|---|
Molecular Formula |
C13H17BrFNO2 |
Molecular Weight |
318.18 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChI Key |
BZSGTGLWRKXOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)Br)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Catalytic Boc Protection
A solvent-free approach using sulfonic acid-functionalized nanoporous titania (TiO₂-Pr-SO₃H) achieves 89% yield by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) at 20°C for 35 minutes. This method eliminates solvent waste and simplifies purification, making it ideal for industrial applications.
Toluene Reflux with Boc₂O
Heating the amine and Boc₂O in toluene at 70°C for 16 hours affords 83% yield after recrystallization. This method is advantageous for its simplicity but requires prolonged reaction times.
Aqueous Bicarbonate-Mediated Protection
Employing potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) and water at room temperature delivers moderate yields (64–83% ) with minimal side reactions. The biphasic system facilitates easy extraction, though scalability may be limited by solvent volume.
Synthesis of 2-(4-Bromo-2-fluorophenyl)ethylamine Precursor
The ethylamine backbone is typically constructed before Boc protection. While direct literature on 2-(4-bromo-2-fluorophenyl)ethylamine is scarce, analogous routes suggest:
Nucleophilic Aromatic Substitution
4-Bromo-2-fluoroaniline may undergo alkylation with 1,2-dibromoethane under basic conditions to install the ethyl chain. For example, coupling with NaH in THF at −78°C could yield the desired ethylamine.
Reductive Amination
Condensing 4-bromo-2-fluorobenzaldehyde with nitroethane followed by hydrogenation (H₂/Pd-C) provides an alternative pathway. This method’s efficacy depends on the aldehyde’s reactivity and reduction selectivity.
Purification and Characterization
Post-synthesis purification ensures pharmaceutical-grade purity:
Recrystallization
Hexane or ethyl acetate/n-heptane mixtures effectively recrystallize Boc-protected derivatives, removing unreacted starting materials.
Chromatographic Techniques
Flash chromatography on silica gel with ethyl acetate/petroleum ether gradients resolves polar impurities, achieving >95% purity.
Aqueous Workup
Washing with sodium bicarbonate and brine removes acidic byproducts, while MgSO₄ drying prevents residual moisture.
Comparative Analysis of Synthetic Routes
The table below contrasts key Boc protection methods:
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Solvent-free catalysis | TiO₂-Pr-SO₃H, 20°C, 35 min | 89% | Rapid, eco-friendly, high yield | Catalyst synthesis required |
| Toluene reflux | Boc₂O, 70°C, 16 h | 83% | Simple setup | Long reaction time |
| Biphasic (THF/H₂O) | K₂CO₃, rt, 24 h | 64–83% | Mild conditions | Solvent-intensive |
| Crystallization | H₂O as anti-solvent, seeding | N/A | High purity, minimal extraction | Requires solubility optimization |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The presence of the bromo group makes it suitable for Suzuki-Miyaura coupling reactions, forming biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like cesium carbonate.
Major Products Formed:
Substitution Products: Azides, nitriles, and other substituted derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Employed in catalytic reactions to form carbon-carbon bonds.
Biology and Medicine:
Pharmacophore Development: Utilized in the design of pharmacologically active compounds.
Drug Discovery: Investigated for potential therapeutic applications due to its structural features.
Industry:
Material Science: Applied in the development of new materials with specific properties.
Agrochemicals: Explored for use in the synthesis of agrochemical agents.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The bromo and fluoro substituents can enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The carbamate moiety can also participate in covalent bonding with target proteins, affecting their function .
Comparison with Similar Compounds
Halogenated Derivatives
- tert-Butyl N-[2-(4-chloro-2-nitrophenyl)ethyl]carbamate (CAS: N/A):
Replaces bromine and fluorine with chlorine and nitro groups. The nitro group increases reactivity for reduction or displacement, making it useful in intermediates for benzimidazolone derivatives . - tert-Butyl (2-chloro-4-nitrophenyl)carbamate (CAS: 1060801-16-2):
Lacks the ethyl linker, reducing conformational flexibility. Used in electrophilic aromatic substitution reactions .
Alkyl/Aryl-Substituted Derivatives
- tert-Butyl N-[(4-bromo-3-methylphenyl)methyl]carbamate (CAS: 1220039-91-7):
Features a methyl group at the 3-position and a methylene linker. The methyl group enhances lipophilicity but may sterically hinder interactions in binding pockets . - tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate (CAS: 214973-83-8):
Incorporates a cyclopropyl ring, introducing strain and rigidity. This modification is advantageous in constraining rotational freedom for receptor-targeted compounds .
Linker Modifications
- tert-Butyl N-{2-[(4-bromo-2-fluorophenyl)formamido]ethyl}carbamate (CAS: N/A): Replaces the ethyl-carbamate linkage with a formamido group.
Data Table: Key Comparative Properties
Biological Activity
Tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate is a synthetic organic compound notable for its potential biological activities. Its structure includes a tert-butyl group, a carbamate moiety, and a bromo-fluoro-substituted phenyl ring, which may enhance its interactions with biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H18BrFN2O3
- Molecular Weight : 361.21 g/mol
The presence of bromine and fluorine substituents is significant as they can enhance binding affinity to various enzymes and receptors, potentially modulating biological pathways.
The mechanism of action for this compound primarily involves:
- Interaction with Molecular Targets : The bromo and fluoro groups may engage in hydrogen bonding and halogen bonding, influencing the compound's binding affinity and selectivity.
- Covalent Bonding : The carbamate moiety can participate in covalent interactions with target proteins, which may alter their functions .
Antibacterial Activity
Research indicates that derivatives of tert-butyl carbamates exhibit antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and B. cereus in microdilution assays .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | B. cereus | 10 µg/mL |
Enzyme Interaction Studies
The compound has been identified as a useful research tool for studying enzyme interactions. Its unique structural features allow it to serve as a lead compound in drug discovery processes aimed at developing selective inhibitors for specific enzymes .
Case Studies
- Study on Antibacterial Efficacy : A study synthesized various tert-butyl carbamates and evaluated their antibacterial activity against several strains. The results indicated that compounds with bromo and fluoro substituents had enhanced activity compared to their non-substituted counterparts .
- Enzyme Inhibition : In vitro studies demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .
Research Findings
Recent studies have highlighted the compound's promising biological activities:
- Increased Potency : The presence of halogen atoms has been linked to improved potency against certain biological targets, enhancing the efficacy of the compound in therapeutic applications.
- Potential Therapeutic Applications : Due to its ability to modulate enzyme activity, this compound may have applications in treating conditions where enzyme inhibition is beneficial, such as cancer or bacterial infections .
Q & A
Q. Methodological Answer :
Q. Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Sealed container at 2–8°C under inert gas (argon) to prevent hydrolysis .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Advanced: How to resolve contradictory bioactivity data across studies?
Methodological Answer :
Contradictions may arise from assay conditions or impurity profiles.
- Assay Validation :
- Use standardized protocols (e.g., ATP concentration in kinase assays).
- Confirm compound stability under assay conditions via LC-MS .
- Impurity Analysis : Trace byproducts (e.g., de-Boc derivatives) can interfere; repurify via preparative HPLC .
Q. Methodological Answer :
- DFT Calculations : Gaussian or ORCA software to model carbamate bond stability. The tert-butyl group lowers electrophilicity at the carbonyl carbon, reducing hydrolysis rates .
- MD Simulations : GROMACS for solvation dynamics; predicts half-life >48 hours in aqueous buffer (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
